molecular formula C9H12N2O5 B1588945 2'-Deoxypseudouridine CAS No. 39967-60-7

2'-Deoxypseudouridine

Cat. No. B1588945
CAS RN: 39967-60-7
M. Wt: 228.2 g/mol
InChI Key: ASOJEESZSWWNQK-RRKCRQDMSA-N
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Description



  • 2’-Deoxypseudouridine belongs to the C-glycosides that are linked by a C-C bond rather than the usual C1-N1 bond found in uridine.

  • The glycosidic bond of 2’-deoxypseudouridine is a C-C bond between C5 of uracil and C1 of the deoxyribose sugar.

  • It can be used as a modified deoxyribonucleoside in DNA oligonucleotide synthesis, resulting in modified DNA.





  • Synthesis Analysis



    • 2’-Deoxypseudouridine can be synthesized by condensation of 2,4-di-t-butoxy-5-lithiopyrimidine with 3,5-di-O-benzyl-2-deoxyribose or 3,4-O-isopropylidene-2-deoxyribose.

    • Stereospecifically, it can also be obtained from pseudouridine via a 4,2′-anhydro-intermediate and the 2′-chloro-2′-deoxynucleoside.





  • Molecular Structure Analysis



    • IUPAC Name: 5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4(1H,3H)-dione.

    • Molecular Formula: C9H12N2O5.

    • Molecular Weight: 228.2 g/mol.





  • Chemical Reactions Analysis



    • 2’-Deoxypseudouridine can participate in various chemical reactions typical of nucleosides, including phosphorylation and glycosylation.





  • Physical And Chemical Properties Analysis



    • Melting Point: 220-222°C.

    • Solubility: Soluble in DMSO.

    • Density: 1.503±0.06 g/cm³ (predicted).




  • Scientific Research Applications

    Inhibition of Uracil-DNA Glycosylase

    2'-Deoxypseudouridine, synthesized from thymidine, has been used in oligodeoxyribonucleotides (ODNs) to inhibit uracil-DNA glycosylase (UDG) reaction. This inhibition plays a significant role in understanding and manipulating DNA repair mechanisms (Ono & Nishizima, 2000).

    Functionalization and Fluorescence Studies

    Research has explored the functionalization of 2'-deoxypseudouridine at N(1) with methyl acrylate, leading to the development of fluorescein-labeled phosphoramidites. These have been used in synthesizing fluorescent oligonucleotides, providing insights into the stability of oligonucleotide duplexes and their thermal properties (Ramzaeva et al., 2000).

    Enzymatic Synthesis and DNA Incorporation

    2'-Deoxypseudouridine's enzymatic synthesis and its incorporation into the DNA of growing cultures, such as Escherichia coli, have been studied. These studies contribute to our understanding of DNA synthesis and the role of modified nucleosides in genetic material (Remsen et al., 1972).

    Pseudouridine Transformations

    The transformation of pseudouridine to 2'-deoxypseudouridine has been achieved using α-acetoxyisobutyryl chloride. Such transformations are crucial in nucleoside chemistry and the development of nucleoside analogs for various applications (Robins & Muhs, 1978).

    Synthesis and Triplex Forming Oligonucleotides

    The detailed synthetic protocol for preparing 2'-deoxy-4-aminopyridinylpseudocytidine derivatives, useful for incorporation into triplex forming oligonucleotides (TFOs), utilizes 2'-deoxypseudouridine. This synthesis is pivotal for the development of stable triplex DNA containing interrupting sites (Taniguchi et al., 2019).

    Ribonucleotide Reductase Inhibition

    2'-Deoxypseudouridine derivatives have been identified as potent inhibitors of ribonucleotide reductase, an enzyme crucial for DNA synthesis. This inhibition is significant in understanding cellular replication processes and developing therapeutic agents (Baker et al., 1991).

    Safety And Hazards



    • Avoid breathing mist, gas, or vapors.

    • Use personal protective equipment (chemical impermeable gloves, goggles).

    • Ensure adequate ventilation.

    • Remove all sources of ignition.

    • In case of exposure, consult a doctor or Poison Control Center.




  • Future Directions



    • Further research could explore its applications in modified DNA, RNA, or therapeutic nucleoside analogs.

    • Investigate its potential in drug development or as a diagnostic tool.




    Remember to consult relevant papers for more detailed information. If you need further assistance, feel free to ask! 😊


    properties

    IUPAC Name

    5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H12N2O5/c12-3-7-5(13)1-6(16-7)4-2-10-9(15)11-8(4)14/h2,5-7,12-13H,1,3H2,(H2,10,11,14,15)/t5-,6+,7+/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ASOJEESZSWWNQK-RRKCRQDMSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1C(C(OC1C2=CNC(=O)NC2=O)CO)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1[C@@H]([C@H](O[C@H]1C2=CNC(=O)NC2=O)CO)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H12N2O5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00440386
    Record name 2'-Deoxypseudouridine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00440386
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    228.20 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2'-Deoxypseudouridine

    CAS RN

    39967-60-7
    Record name 2'-Deoxypseudouridine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00440386
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    2'-Deoxypseudouridine
    Reactant of Route 2
    2'-Deoxypseudouridine
    Reactant of Route 3
    2'-Deoxypseudouridine
    Reactant of Route 4
    2'-Deoxypseudouridine
    Reactant of Route 5
    2'-Deoxypseudouridine
    Reactant of Route 6
    2'-Deoxypseudouridine

    Citations

    For This Compound
    152
    Citations
    CB Reese, Q Wu - Organic & biomolecular chemistry, 2003 - pubs.rsc.org
    … is usually referred to as 2′-deoxypseudouridine. While 5-(β-D… (step vi), 2′-deoxypseudouridine 30a was obtained and … 26 prepared their 2′-deoxypseudouridine 30a by the 2′-…
    Number of citations: 51 pubs.rsc.org
    SD Bridges, DM Brown, RC Ogden - Journal of the Chemical Society …, 1977 - pubs.rsc.org
    The synthesis of 2′-deoxypseudouridine (2) is reported by condensation of 2,4-di-t-butoxy-5-lithiopyrimidine with 3,5-di-O-benzyl-2-deoxyribose and with 3,4-O-isopropylidene-2-…
    Number of citations: 8 pubs.rsc.org
    HC Zhang, GD Daves Jr - The Journal of Organic Chemistry, 1992 - ACS Publications
    … The resulting C-glycosyl product was converted to 2'-deoxypseudouridine, 5-(2,-deoxy-dD-ribofuranosyl)-2, 4 (lH, 3fí)-pyrimiclinedione (63% overall yield). In a similar way, 2'-…
    Number of citations: 100 pubs.acs.org
    JCY Cheng, U Hacksell… - The Journal of Organic …, 1986 - ACS Publications
    … or selective removal of C-nucleoside 3'-0 and 5'-0 directive groups, and (c) preparation of 2'-deoxypseudouridine derivatives by the reduction of corresponding 3'-keto compounds …
    Number of citations: 73 pubs.acs.org
    N Ramzaeva, H Rosemeyer, P Leonard… - Helvetica Chimica …, 2000 - Wiley Online Library
    … As the N(1) atom of 2'-deoxypseudouridine (5) is located in … carrier for reporter groups is 2'-deoxypseudouridine (5). The … describes the derivatization of 2'-deoxypseudouridine (5) by …
    Number of citations: 24 onlinelibrary.wiley.com
    A Ono, A Nishizima - Nucleic acids symposium series, 2000 - academic.oup.com
    … 2-Deoxypseudouridine (1) was synthesized starting from thymidine in a 23% overall yield … 2'-deoxypseudouridine 1 Structures for 2'-deoxyuridine and 2'-deoxypseudouridine (1). and …
    Number of citations: 1 academic.oup.com
    K Pankiewicz, A Matsuda… - The Journal of Organic …, 1982 - ACS Publications
    … pseudouridine (lc) was converted into the 2'-chloroderivative4 which was reductively dechlorinated to 2'-deoxypseudouridine (6c). Conversion of the latter into 1,3-…
    Number of citations: 88 pubs.acs.org
    Y Taniguchi, L Wang, H Okamura… - Current Protocols in …, 2019 - Wiley Online Library
    … Commercially available 1-methyl-2′-deoxypseudouridine is prepared from thymidine and 5-iodo-uracil by a simple method, that is, coupling of glycal and 5-iodo-1-methyluracil by the …
    L Takeshita, Y Yamada, Y Masaki… - The Journal of Organic …, 2020 - ACS Publications
    Enzymatic incorporation of deoxynucleoside 5′-triphosphate bearing the photocleavable protecting group is a useful method for the preparation of photocaged oligodeoxynucleotides. …
    Number of citations: 2 pubs.acs.org
    T Ito, Y Hamaguchi, K Tanabe, H Yamada… - Angewandte …, 2012 - Wiley Online Library
    … carriers, we chose four 2′-deoxyuridine derivatives: 2′-deoxyuridine (dU), 5-fluoro-2′-deoxyuridine (d F U), 5-hydroxy-2′-deoxyuridine (d OH U), and 2′-deoxypseudouridine (d P …
    Number of citations: 9 onlinelibrary.wiley.com

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